molecular formula C10H11BrClNO B3174659 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine CAS No. 954225-89-9

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Cat. No. B3174659
CAS RN: 954225-89-9
M. Wt: 276.56 g/mol
InChI Key: WIOLHSZCOUGNCV-UHFFFAOYSA-N
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Description

“3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine” is a chemical compound with the molecular formula C10H11BrClNO. It has a molecular weight of 276.56 g/mol . The compound is characterized by the presence of a bromine and a chlorine atom, along with an azetidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes an azetidine ring, which is a three-membered nitrogen-containing ring. It also contains a bromine atom and a chlorine atom attached to the phenyl ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.56 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors. The compound has a rotatable bond count of 3 .

Scientific Research Applications

Gene Expression Regulation

Research has shown that compounds like 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, can activate methylated and silenced genes by promoter demethylation. This highlights the potential for chemical compounds to influence gene expression through epigenetic mechanisms, which could be relevant for research into the regulation of gene expression by compounds with similar structures to "3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine" (R. S. Seelan, P. Mukhopadhyay, M. Pisano, & R. Greene, 2018).

Environmental Impact

The environmental impact of chlorophenols, such as their moderate toxicity to aquatic life and potential for bioaccumulation, is documented. Understanding the behavior of chlorophenols can provide insights into the environmental fate and effects of structurally related compounds (K. Krijgsheld & A. D. Gen, 1986).

Toxicity and Safety

The toxicity of herbicides like 2,4-D and their potential lethal effects on non-target organisms highlight the importance of assessing the safety and environmental impact of chemical compounds. This area of research is crucial for understanding the broader implications of chemical exposure on human health and ecosystems (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

properties

IUPAC Name

3-[(2-bromo-4-chlorophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOLHSZCOUGNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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